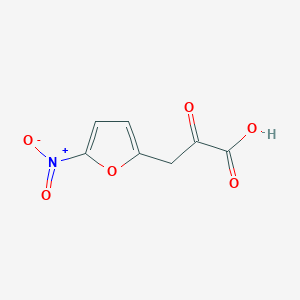![molecular formula C8H12ClNS B13534829 4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)
4-[(Methylsulfanyl)methyl]anilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Methylsulfanyl)methyl]anilinehydrochloride is a chemical compound with the molecular formula C8H12ClNS and a molecular weight of 189.7056 g/mol It is an organic compound that contains a methylsulfanyl group attached to a benzene ring, which is further substituted with an aniline group and a hydrochloride group
准备方法
The synthesis of 4-[(Methylsulfanyl)methyl]anilinehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-[(Methylsulfanyl)methyl]aniline with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature or under reflux conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
4-[(Methylsulfanyl)methyl]anilinehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as iron powder, tin(II) chloride, or catalytic hydrogenation.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nitration of the aniline group can produce nitroaniline derivatives .
科学研究应用
4-[(Methylsulfanyl)methyl]anilinehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its derivatives may exhibit pharmacological activities that can be optimized for specific therapeutic applications.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals, polymers, and coatings.
作用机制
The mechanism of action of 4-[(Methylsulfanyl)methyl]anilinehydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
相似化合物的比较
4-[(Methylsulfanyl)methyl]anilinehydrochloride can be compared with other similar compounds, such as:
4-Methylsulfonylaniline: This compound has a similar structure but contains a sulfonyl group instead of a methylsulfanyl group. It is used in the synthesis of dyes and pharmaceuticals.
4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethamine hydrochloride: This compound contains a triazole ring and is used in scientific research for its potential biological activities.
The uniqueness of this compound lies in its specific functional groups and their reactivity, which allow for diverse chemical modifications and applications in various fields.
属性
分子式 |
C8H12ClNS |
|---|---|
分子量 |
189.71 g/mol |
IUPAC 名称 |
4-(methylsulfanylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H11NS.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5H,6,9H2,1H3;1H |
InChI 键 |
CBPSEOFTNGHHFP-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=CC=C(C=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


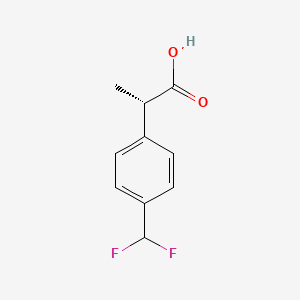
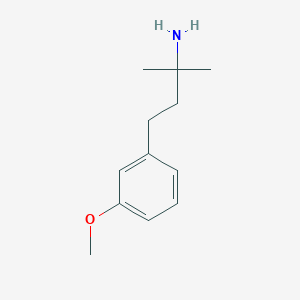
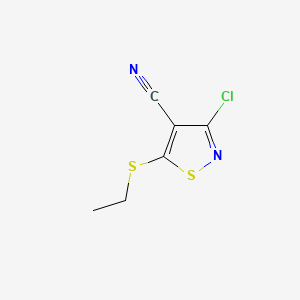
![N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide](/img/structure/B13534757.png)
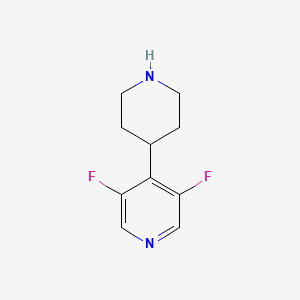
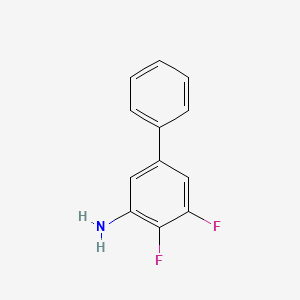
![4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B13534766.png)

![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)

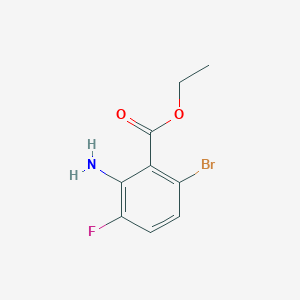
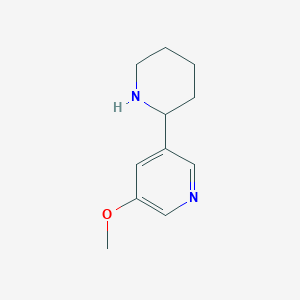
![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)
